molecular formula C12H17ClN2 B2615236 2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine CAS No. 1412953-28-6

2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine

Cat. No.: B2615236
CAS No.: 1412953-28-6
M. Wt: 224.73
InChI Key: APZQJIKVGIZZHA-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine is a heterocyclic organic compound with the molecular formula C12H17ClN2. This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, cyclopentyl, and iso-propyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dichloropyrimidine with cyclopentylamine and iso-propylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Chloro-4-cyclopentyl-6-(iso-propyl)pyrimidine exhibits unique properties due to the presence of the cyclopentyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-4-cyclopentyl-6-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-8(2)10-7-11(15-12(13)14-10)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZQJIKVGIZZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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